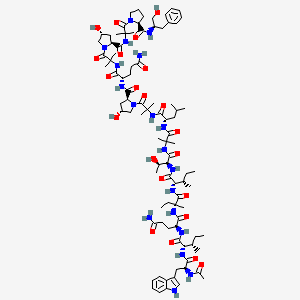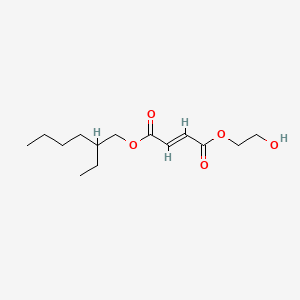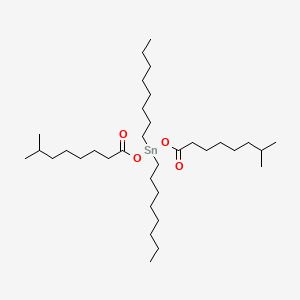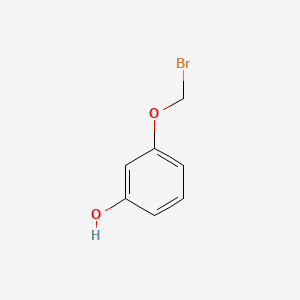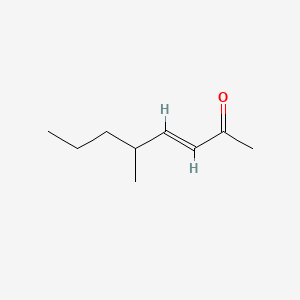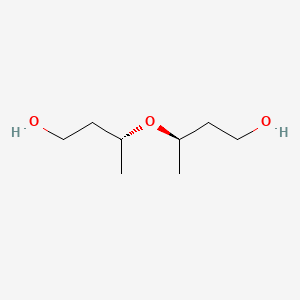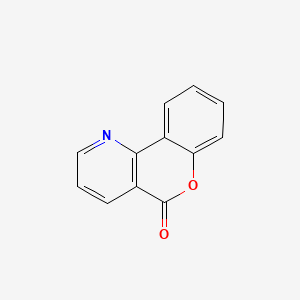
1-Acetyl-2-(2-chloroethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2-(2-chloroethyl)pyrrolidine is an organic compound with the molecular formula C8H14ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetyl-2-(2-chloroethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine hydrochloride with pyrrolidine in the presence of a base, followed by acetylation using acetic anhydride. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran
Catalysts: Base catalysts such as triethylamine or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-2-(2-chloroethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-Acetyl-2-(2-chloroethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-acetyl-2-(2-chloroethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Pathways involved may include:
Enzyme Inhibition: Inhibiting specific enzymes by forming stable adducts.
Receptor Modulation: Binding to receptors and altering their signaling pathways.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)pyrrolidine: Similar structure but lacks the acetyl group.
2-(2-Chloroethyl)pyrrolidine: Positional isomer with different chemical properties.
N-Acetylpyrrolidine: Lacks the chloroethyl group.
Propriétés
Numéro CAS |
94157-95-6 |
|---|---|
Formule moléculaire |
C8H14ClNO |
Poids moléculaire |
175.65 g/mol |
Nom IUPAC |
1-[2-(2-chloroethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H14ClNO/c1-7(11)10-6-2-3-8(10)4-5-9/h8H,2-6H2,1H3 |
Clé InChI |
WLNNEGUFXLRIMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC1CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



